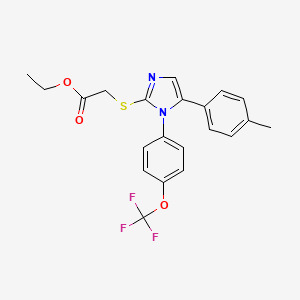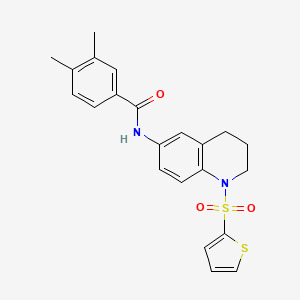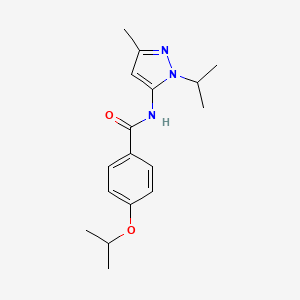
ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound with potential applications in various scientific fields. It features both an imidazole ring and a trifluoromethoxyphenyl group, which can contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple steps, including the formation of the imidazole ring and the introduction of the trifluoromethoxy and tolyl groups. Common starting materials include ethyl bromoacetate, p-tolyl hydrazine, and 4-(trifluoromethoxy)aniline. Key reactions include nucleophilic substitution, condensation, and thiolation.
Industrial Production Methods: : Industrial-scale production would require optimization of reaction conditions to maximize yield and purity. This might include the use of automated synthesis equipment, precise control of reaction temperature and pressure, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the imidazole ring or the ethyl thioacetate group.
Reduction: : Reduction reactions might reduce any functional groups or double bonds present in the molecule.
Substitution: : Given its functional groups, it is likely to undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide could be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Conditions could vary, involving bases or acids, depending on the target functional group.
Major Products: : The products would depend on the specific reaction and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution might result in new derivatives of the original compound.
科学的研究の応用
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential as a bioactive compound due to its structural motifs, which might interact with biological targets.
Medicine: : Could be investigated for pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Possibly used in the synthesis of materials with specialized properties, such as polymers or coatings.
作用機序
Mechanism: : The mechanism would depend on the specific biological or chemical context. For instance, if investigated for medicinal purposes, the trifluoromethoxy and imidazole groups might interact with enzymes or receptors in the body.
Molecular Targets and Pathways: : Potential targets could include enzyme active sites or receptor binding sites. Pathways might involve inhibition of key enzymes or modulation of receptor activity.
類似化合物との比較
Unique Features
The presence of both a trifluoromethoxyphenyl and a p-tolyl group might confer unique chemical reactivity and biological properties.
The imidazole ring is a common motif in many bioactive compounds, contributing to its potential pharmacological relevance.
Similar Compounds
Ethyl 2-(benzimidazol-2-ylthio)acetate: : Shares the imidazole and thioester structure.
Ethyl 2-((4-bromophenyl)-1H-imidazol-2-yl)thio)acetate: : Similar structure with a different phenyl group substitution.
Ethyl 2-((5-(m-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate: : Differs only in the position of the methyl group on the tolyl moiety.
特性
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S/c1-3-28-19(27)13-30-20-25-12-18(15-6-4-14(2)5-7-15)26(20)16-8-10-17(11-9-16)29-21(22,23)24/h4-12H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKQMKBBRWRQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)



![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide](/img/structure/B2397256.png)

![methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

